molecular formula C10H17NO2 B2414997 N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide CAS No. 2224539-45-9

N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide

Cat. No.: B2414997
CAS No.: 2224539-45-9
M. Wt: 183.251
InChI Key: SFPRCVCEUCPNCB-UHFFFAOYSA-N
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Description

N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide is an organic compound with a unique structure that includes a dimethyloxolane ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide typically involves the reaction of (4,4-dimethyloxolan-2-yl)methanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methyl-4-oxopentan-2-yl)prop-2-enamide]
  • N-[(4,4-Dimethyltetrahydrofuran-2-yl)methyl]prop-2-enamide

Uniqueness

N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide is unique due to its specific structural features, such as the dimethyloxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .

Properties

IUPAC Name

N-[(4,4-dimethyloxolan-2-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-9(12)11-6-8-5-10(2,3)7-13-8/h4,8H,1,5-7H2,2-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPRCVCEUCPNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)CNC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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